molecular formula C16H13F2N3O B5679407 2-{[6-(3,5-difluorophenyl)quinazolin-4-yl]amino}ethanol

2-{[6-(3,5-difluorophenyl)quinazolin-4-yl]amino}ethanol

Cat. No. B5679407
M. Wt: 301.29 g/mol
InChI Key: GNBWGFSARMKRDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[6-(3,5-difluorophenyl)quinazolin-4-yl]amino}ethanol is a chemical compound that has been extensively studied for its potential applications in scientific research. This molecule is known for its unique structure and properties, which make it a promising candidate for various research applications. In

Mechanism of Action

The mechanism of action of 2-{[6-(3,5-difluorophenyl)quinazolin-4-yl]amino}ethanol is not fully understood. However, it is believed to work by inhibiting certain enzymes and pathways that are involved in inflammation and cancer progression. It has also been shown to have neuroprotective effects, which may be due to its ability to modulate certain neurotransmitter systems in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes that are involved in inflammation and cancer progression. It has also been shown to have neuroprotective effects, which may be due to its ability to modulate certain neurotransmitter systems in the brain. Additionally, it has been shown to have antioxidant properties, which may help to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-{[6-(3,5-difluorophenyl)quinazolin-4-yl]amino}ethanol for lab experiments is its potency. This molecule has been shown to have potent anti-inflammatory and anti-cancer properties, which make it a promising candidate for various research applications. Additionally, it has been shown to have neuroprotective effects, which may be useful for studying various neurological disorders. However, one of the limitations of this molecule is its limited solubility in water, which may make it difficult to use in certain experimental settings.

Future Directions

There are many potential future directions for research on 2-{[6-(3,5-difluorophenyl)quinazolin-4-yl]amino}ethanol. One potential direction is to further explore its anti-inflammatory and anti-cancer properties, and to investigate its potential applications in the treatment of various types of cancer and inflammatory disorders. Another potential direction is to study its neuroprotective effects in more detail, and to investigate its potential applications in the treatment of various neurological disorders. Additionally, further research could be conducted to explore the mechanism of action of this molecule, and to identify potential targets for drug development.

Synthesis Methods

The synthesis of 2-{[6-(3,5-difluorophenyl)quinazolin-4-yl]amino}ethanol can be achieved through a multi-step process. The first step involves the reaction of 3,5-difluoroaniline with 2-aminobenzyl alcohol to form this compound. This reaction is typically carried out under reflux conditions in the presence of a suitable solvent and a catalyst. The resulting product can be purified using various techniques, such as column chromatography or recrystallization.

Scientific Research Applications

2-{[6-(3,5-difluorophenyl)quinazolin-4-yl]amino}ethanol has been extensively studied for its potential applications in scientific research. This molecule has been shown to have various properties that make it a promising candidate for various research applications. For example, it has been shown to have potent anti-inflammatory and anti-cancer properties. It has also been shown to have potential applications in the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-[[6-(3,5-difluorophenyl)quinazolin-4-yl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2N3O/c17-12-5-11(6-13(18)8-12)10-1-2-15-14(7-10)16(19-3-4-22)21-9-20-15/h1-2,5-9,22H,3-4H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNBWGFSARMKRDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C3=CC(=CC(=C3)F)F)C(=NC=N2)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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